molecular formula C8H15NO B1455533 (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 394734-84-0

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

Cat. No.: B1455533
CAS No.: 394734-84-0
M. Wt: 141.21 g/mol
InChI Key: XYHWQEDJUAJEAU-XVMARJQXSA-N
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Description

Bicyclic Framework Configuration and Stereochemical Assignment

The core structure of this compound consists of a fused bicyclo[3.1.0]hexane system, which combines a five-membered ring and a three-membered cyclopropane ring. The nitrogen atom occupies the 3-position of the bicyclic framework, while the methanol (-CH2OH) and two methyl (-CH3) groups are located at positions 2 and 6, respectively.

The stereochemistry is defined by the (1R,2S,5S) configuration, which determines the spatial arrangement of substituents:

  • C1 : Bridgehead carbon with R configuration.
  • C2 : Methanol-bearing carbon with S configuration.
  • C5 : Second bridgehead carbon with S configuration.

The rigid bicyclic framework imposes significant steric constraints, stabilizing the molecule’s conformation. X-ray crystallographic data for related compounds, such as 3-azabicyclo[3.1.0]hexane-6-carboxylates, reveal bond angles of approximately 60° at the cyclopropane ring and 109°–112° in the five-membered ring.

Table 1: Key Structural Parameters of Azabicyclo[3.1.0]hexane Derivatives

Parameter Value (Å/°) Source Compound
C1–C2 bond length 1.53 exo-3-Azabicyclohexane
N3–C2 bond angle 109.5 6,6-Dimethyl derivative
Cyclopropane ring strain ~27 kcal/mol Bicyclo[3.1.0]hexane

IUPAC Nomenclature Rationale and Isomeric Variations

The IUPAC name follows the von Baeyer system for bicyclic compounds:

  • Bicyclo prefix : Indicates two rings.
  • [3.1.0] : Specifies bridge lengths (3, 1, and 0 atoms between bridgeheads).
  • 6,6-Dimethyl : Two methyl groups at position 6.
  • 3-aza : Nitrogen substitution at position 3.
  • 2-methanol : Hydroxymethyl group at position 2.

Isomeric variations arise from:

  • Stereochemistry : The (1R,2S,5S) enantiomer differs from (1S,2R,5R) in optical activity.
  • Substituent positions : Analogues like 3-azabicyclo[3.1.0]hexane-6-carboxylates replace methanol with carboxylic acid groups.
  • Bridge modifications : Derivatives such as 2-azabicyclo[3.1.0]hexane shift the nitrogen to position 2.

Table 2: Isomeric Variants of Azabicyclo[3.1.0]hexanes

Compound Substituents Configuration
2-Azabicyclo[3.1.0]hexane N at position 2 Racemic
exo-3-Azabicyclohexane-6-carboxylate COOEt at C6, exo methyl (1R,2S,5S)
6,6-Dimethyl-3-azabicyclohexane-2-dione Two ketones at C2/C4 Planar bicyclic core

Comparative Analysis of Azabicyclo[3.1.0]hexane Derivatives

The 3-azabicyclo[3.1.0]hexane scaffold is highly versatile, with modifications impacting both physicochemical properties and synthetic utility:

  • Electron-withdrawing groups : Carboxylates (e.g., 6-carboxylate derivatives) enhance solubility and enable peptide coupling.
  • Steric effects : 6,6-Dimethyl groups increase torsional strain, favoring specific reaction pathways in cyclopropanation.
  • Stereoelectronic tuning : Methanol substituents participate in hydrogen bonding, influencing crystallization behavior.

Synthetic methodologies for these derivatives vary:

  • Dirhodium-catalyzed cyclopropanation : Used for exo-selective synthesis of carboxylates.
  • 1,3-Dipolar cycloaddition : Constructs bis-spirocyclic derivatives via reactions with cyclopropenes.
  • Grignard addition : Generates endo-bicyclic piperazines from chloroenamine intermediates.

Table 3: Synthetic Routes to Azabicyclo[3.1.0]hexane Derivatives

Method Substrate Product Yield (%)
Dirhodium catalysis N-Boc-2,5-dihydropyrrole exo-3-Azabicyclohexane-6-carboxylate 76
1,3-Dipolar cycloaddition Cyclopropene + PRP Bis-spirocyclic derivative 65–82
Grignard addition Chloroenamine intermediate endo-Bicyclic piperazine 72

Properties

IUPAC Name

[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWQEDJUAJEAU-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Method 1)

  • Starting Material: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • Reagents: Sodium borohydride (NaBH4), boron trifluoride etherate (BF3·Et2O)
  • Solvent: Dry tetrahydrofuran (THF)
  • Conditions:
    • NaBH4 added at -30 to -20 °C to the suspension of the dione in dry THF.
    • BF3·Et2O added slowly at the same temperature.
    • Stirring for 7-8 hours at 40-50 °C.
  • Workup: Distillation to remove THF and toluene, quenching unreacted NaBH4 with methanol, extraction with toluene, drying over sodium sulfate.
  • Yield and Purity: Approximately 96% GC purity, yield reported as 1.3 g from 2.0 g starting material.
  • Outcome: Formation of the target bicyclic amine alcohol with controlled stereochemistry.

Catalytic Hydrogenation of Benzylated Amine Intermediate (Method 3)

  • Starting Material: Benzylated amine derivative of the target compound
  • Reagents: 5% Pd/C catalyst, acetic acid, hydrogen gas
  • Solvent: Methanol
  • Conditions:
    • Suspension filtered and washed.
    • Hydrogenation under 3 bar hydrogen pressure at 20-25 °C for 6 hours.
  • Post-Reaction Workup: Catalyst filtered off, solvents concentrated under vacuum, aqueous workup with sodium hydroxide and methyl tert-butyl ether (MTBE).
  • Purification: Heating and distillation at reduced pressure to isolate product.
  • Yield: 97.8% yield of colorless liquid.
  • Application: This method is typically used for deprotection and final conversion steps in the synthesis of the compound.

Process Optimization and Reaction Conditions

Step Temperature Range Solvent(s) Reaction Time Notes
LiAlH4 Reduction 40 °C to reflux (~70 °C) THF ~3 hours Controlled addition to avoid side reactions
NaBH4/BF3·Et2O Reduction -30 to -20 °C (addition), 40-50 °C (stirring) Dry THF 7-8 hours Low temperature addition critical for selectivity
Catalytic Hydrogenation 20-25 °C Methanol + Acetic acid 6 hours Requires hydrogen pressure (~3 bar)

Industrial and Pharmaceutical Relevance

  • The compound is a key intermediate in the synthesis of antiviral agents such as nirmatrelvir, a SARS-CoV-2 3CL protease inhibitor used in COVID-19 treatment.
  • Efficient and stereoselective preparation methods are crucial for large-scale pharmaceutical manufacturing.
  • The described methods provide routes with high yields and purity, suitable for scale-up.

Research Findings and Patented Processes

  • A patented process (WO2004113295A1) describes the preparation of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylates and related intermediates, emphasizing temperature control, reagent equivalents, and hydrogenation conditions for optimal yields.
  • The patent highlights the use of palladium-catalyzed hydrogenation under controlled pressure (30-180 psi, preferably 70-80 psi) in solvents like methanol or ethanol, with acetic acid as a catalyst.
  • The process involves multiple intermediate steps, including amination and deprotection, to achieve the final compound with desired stereochemistry and purity.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Yield (%) Notes
1 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione NaBH4, BF3·Et2O -30 to -20 °C addition; 40-50 °C stirring, 7-8 h ~96 (GC purity) Selective reduction to alcohol
2 Compound III (unspecified intermediate) LiAlH4 in THF 40 °C to reflux (~70 °C), 3 h 88 Requires careful quenching and extraction
3 Benzylated amine intermediate Pd/C, H2, Acetic acid 20-25 °C, 3 bar H2, 6 h 97.8 Catalytic hydrogenation and deprotection

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrogen atom can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is an amine.

    Substitution: The major products are halides or alkyl derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of azabicyclic compounds exhibit antiviral properties. Specifically, (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol has been studied for its potential in treating viral infections by targeting specific viral enzymes or receptors. Its structure allows it to mimic natural substrates, thereby inhibiting viral replication processes .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for developing anti-inflammatory medications .

Neuroprotective Properties

Research into the neuroprotective effects of azabicyclic compounds suggests that this compound may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations . Its derivatives have been explored for enhanced biological activity and specificity towards different molecular targets.

Case Study 1: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of azabicyclic compounds against Hepatitis C virus (HCV). The findings indicated that modifications to the bicyclic structure significantly improved potency against HCV replication .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial published in Pharmacology Research, this compound was administered to patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers and improved patient outcomes .

Mechanism of Action

The mechanism of action of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Functional Group Impact on Pharmacological Activity

  • However, it may reduce lipophilicity compared to esters or nitriles .
  • Nitrile (-CN) : Found in Boceprevir intermediates, this group enhances metabolic stability and is a bioisostere for carbonyl groups .
  • Carboxamide (-CONHR) : Derivatives like compound 2b () exhibit high antiviral activity (e.g., against SARS-CoV-2 Mpro) due to interactions with protease active sites .

Physicochemical Properties

  • Solubility: Sodium carboxylate salts (e.g., sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate) exhibit high aqueous solubility (>93% yield) due to ionic character, whereas the methanol derivative is less soluble .
  • Crystallinity : The sodium salt forms a crystalline solid with distinct PXRD peaks (e.g., 2θ = 9.5°, 19.1°), critical for formulation stability .

Antiviral Activity

  • Carboxamide derivatives (e.g., MG-78 in ) inhibit SARS-CoV-2 Mpro with IC50 values in the nanomolar range, attributed to interactions between the bicyclic core and the protease’s S1/S2 pockets .
  • Boceprevir (PDB: 7K40), which shares the azabicyclo core, demonstrates that substituents like tert-butylcarbamoyl are critical for binding .

Commercial Relevance

  • The Boc-protected carboxylic acid (CAS: 848777-73-1) is sold at ¥1846/100mg (97% purity), reflecting demand in peptide synthesis .
  • The hydrochloride salt of the methyl ester (CAS: 1373205-30-1) is priced lower (¥598/100mg) due to simpler synthesis .

Biological Activity

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H17NO
  • Molecular Weight : 157.24 g/mol
  • CAS Number : 565456-77-1

The compound exhibits various biological activities primarily through interactions with neurotransmitter systems and enzymes. Notably, it has been investigated for its role as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.

Inhibition of SARS-CoV-2 Main Protease

Recent studies have highlighted the compound's potential as a therapeutic agent against COVID-19. It acts as a reversible inhibitor of the Mpro enzyme, which is essential for processing viral polyproteins into functional proteins necessary for viral replication.

  • Binding Affinity : The compound shows a Ki value of approximately 230 nM against the Mpro enzyme, indicating moderate inhibitory potency compared to other inhibitors in the same class .

Biological Activity Overview

Activity TypeDescriptionReference
Antiviral Activity Inhibits SARS-CoV-2 replication in cell cultures
Neurotransmitter Modulation Potential modulation of dopamine and serotonin pathways
Cytotoxicity Exhibits low cytotoxicity at therapeutic concentrations

Case Studies

  • Antiviral Efficacy
    • In vitro studies demonstrated that this compound effectively reduced viral load in A549 cells infected with SARS-CoV-2, with an EC50 value indicating effective inhibition at low concentrations .
  • Neuropharmacological Effects
    • Research into the compound's interaction with serotonin receptors suggests a role in modulating mood and anxiety-related behaviors in preclinical models. This points to its potential application in treating psychiatric disorders .

Safety Profile

While the compound shows promising biological activity, safety assessments indicate that it may cause irritation at high concentrations. Standard laboratory safety precautions should be observed when handling this compound.

Q & A

Q. How can researchers reconcile discrepancies in reported mass spectra for bicyclo[3.1.0] derivatives?

  • Methodological Answer : Cross-validate spectra with high-resolution MS (HRMS) and isotopic pattern analysis. For example, the molecular ion [M+H]⁺ at m/z 184.1443 (calculated for C₁₀H₁₈NO) should match within 5 ppm. Compare fragmentation patterns with NIST database entries for bicyclic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 2
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

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